9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family, which is known for its diverse pharmacological activities. This compound is characterized by its complex structure, which includes a triazoloquinazoline core, a benzyloxy group, and an ethoxyphenyl moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One efficient method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as a reaction medium at 60°C . This method is advantageous due to its high yields, short reaction times, and environmentally friendly conditions. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the triazoloquinazoline core, leading to different derivatives.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in biological studies due to its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: can be compared with other triazoloquinazoline derivatives, such as:
- 9-[4-(benzyloxy)-3-methoxyphenyl]-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
- 9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of This compound
Properties
IUPAC Name |
9-(3-ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O3/c1-4-38-27-17-23(15-16-26(27)39-20-21-11-7-5-8-12-21)29-28-24(18-32(2,3)19-25(28)37)33-31-34-30(35-36(29)31)22-13-9-6-10-14-22/h5-17,29H,4,18-20H2,1-3H3,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTTZNKIHISUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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